molecular formula C15H14O4 B14170547 Methyl 3'-hydroxy-5'-methoxy[1,1'-biphenyl]-3-carboxylate CAS No. 1261901-31-8

Methyl 3'-hydroxy-5'-methoxy[1,1'-biphenyl]-3-carboxylate

Cat. No.: B14170547
CAS No.: 1261901-31-8
M. Wt: 258.27 g/mol
InChI Key: KTPSSHHMUORXAL-UHFFFAOYSA-N
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Description

5-(3-Methoxycarbonylphenyl)-3-methoxyphenol is an organic compound that features a phenolic structure with methoxy and methoxycarbonyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methoxycarbonylphenyl)-3-methoxyphenol typically involves the following steps:

Industrial Production Methods

Industrial production of 5-(3-Methoxycarbonylphenyl)-3-methoxyphenol follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

5-(3-Methoxycarbonylphenyl)-3-methoxyphenol undergoes various types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The methoxycarbonyl group can be reduced to a hydroxymethyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Hydroxymethyl derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

5-(3-Methoxycarbonylphenyl)-3-methoxyphenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antioxidant properties due to the presence of the phenolic group.

    Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(3-Methoxycarbonylphenyl)-3-methoxyphenol involves its interaction with various molecular targets:

    Antioxidant Activity: The phenolic group can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, which is of interest in drug development.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxycarbonylphenylboronic Acid: Shares the methoxycarbonyl group but lacks the phenolic structure.

    3-Methoxyphenol: Contains the methoxy and phenolic groups but lacks the methoxycarbonyl substituent.

Uniqueness

5-(3-Methoxycarbonylphenyl)-3-methoxyphenol is unique due to the combination of methoxy, methoxycarbonyl, and phenolic groups in a single molecule, which imparts distinct chemical and biological properties.

Properties

CAS No.

1261901-31-8

Molecular Formula

C15H14O4

Molecular Weight

258.27 g/mol

IUPAC Name

methyl 3-(3-hydroxy-5-methoxyphenyl)benzoate

InChI

InChI=1S/C15H14O4/c1-18-14-8-12(7-13(16)9-14)10-4-3-5-11(6-10)15(17)19-2/h3-9,16H,1-2H3

InChI Key

KTPSSHHMUORXAL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)O)C2=CC(=CC=C2)C(=O)OC

Origin of Product

United States

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